2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide
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Overview
Description
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide is a complex organic compound with a unique structure that includes a pyridazine ring, chloro, ethyl, methoxy, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring, followed by the introduction of the chloro, ethyl, methoxy, and benzamide groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro, ethyl, methoxy, and benzamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups in place of the original ones.
Scientific Research Applications
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide stands out due to its specific combination of functional groups and its unique pyridazine ring structure
Properties
Molecular Formula |
C27H24ClN3O3 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-18-9-13-20(14-10-18)31-26(29-27(33)22-7-5-6-8-23(22)28)24(25(32)17(2)30-31)19-11-15-21(34-3)16-12-19/h5-16H,4H2,1-3H3,(H,29,33) |
InChI Key |
MCDSKOQUHHLHHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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